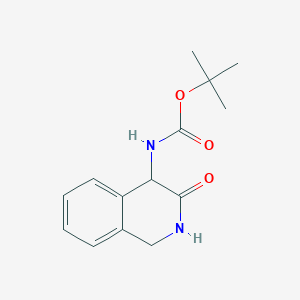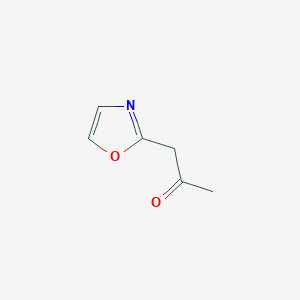
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride is an organic compound characterized by the presence of trifluoromethyl and pyridyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 5-methyl-2-pyridine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those containing fluorine.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The pyridyl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar in structure but with a phenyl group instead of a pyridyl group.
2,2,2-Trifluoro-N-(4-methoxy-phenyl)acetimidoyl Chloride: Contains a methoxy-substituted phenyl group.
2,2,2-Trifluoro-N-(6-methyl-pyridin-2-yl)acetamide: Similar pyridyl structure but with an acetamide group instead of an acetimidoyl chloride
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound.
Eigenschaften
Molekularformel |
C8H6ClF3N2 |
|---|---|
Molekulargewicht |
222.59 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(5-methylpyridin-2-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClF3N2/c1-5-2-3-6(13-4-5)14-7(9)8(10,11)12/h2-4H,1H3 |
InChI-Schlüssel |
QFHWYAKEYKIDAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)








